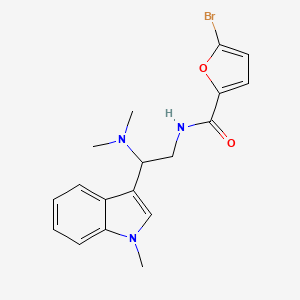

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide

Description

This compound features a brominated furan-2-carboxamide core linked to a substituted ethylamine group. The bromine at the 5-position of the furan ring enhances electron-withdrawing properties, while the indole and dimethylamino groups may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

5-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-21(2)15(10-20-18(23)16-8-9-17(19)24-16)13-11-22(3)14-7-5-4-6-12(13)14/h4-9,11,15H,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKMXRCCPFCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(O3)Br)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to elucidate its biological activity, particularly focusing on its mechanisms of action and therapeutic potential.

The compound's molecular formula is with a molecular weight of 442.39 g/mol. The structure includes a bromine atom, a dimethylamino group, and an indole moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including receptors involved in neuroprotection and inflammation modulation. The indole structure is known for its role in serotonin receptor activity, which may contribute to neuroprotective effects.

Neuroprotective Effects

A study focusing on Nurr1 agonists highlighted the neuroprotective potential of compounds related to this class. Nurr1 is a transcription factor implicated in the development and maintenance of dopaminergic neurons. The compound exhibited significant activation of Nurr1 with an EC50 value of approximately 0.04 µM, indicating strong agonistic activity .

| Compound | EC50 (µM) | Max Activation |

|---|---|---|

| 5-bromo compound | 0.04 ± 0.01 | High |

| Reference Compound | 0.13 ± 0.02 | Moderate |

Antimicrobial Activity

In vitro studies have suggested that compounds with similar structures exhibit antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 15.6 to 500 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial therapy .

Case Studies

- Neurodegenerative Disease Models : In murine models of Parkinson's disease, the administration of Nurr1 agonists led to improved motor function and reduced neuroinflammation, suggesting that compounds like this compound could be beneficial in treating neurodegenerative conditions.

- Antifungal Activity : A series of related compounds were tested against fungal strains, showing promising results with MIC values lower than standard antifungal agents like ketoconazole, further supporting the compound's potential as a therapeutic agent .

Scientific Research Applications

This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . Its structure suggests that it may interact with biological targets effectively due to the presence of both bromine and dimethylamino groups, which can enhance its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of indole compounds, including 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide, exhibit promising anticancer activities. For instance:

- Mechanism of Action : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of mitochondrial function and inhibition of specific kinases involved in cell proliferation.

- Case Study : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing significant inhibitory effects on cell growth with IC50 values ranging from 0.24 µM to 0.54 µM against breast carcinoma (MCF-7) and liver carcinoma (HepG2) cells .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research has indicated that compounds similar to this compound can exhibit antibacterial and antifungal properties:

- Mechanism of Action : These compounds may exert their effects by generating reactive oxygen species (ROS), which lead to oxidative stress in microbial cells, ultimately resulting in cell death.

- Case Study : In vitro studies have demonstrated that related indole derivatives possess antibacterial activity against various strains of pathogenic bacteria, suggesting a broad-spectrum efficacy .

Pharmacological Studies

Pharmacological studies focusing on the structure–activity relationship (SAR) of indole derivatives have provided insights into optimizing the efficacy and safety profiles of such compounds:

| Property | Value |

|---|---|

| Boiling Point | 382.6ºC at 760 mmHg |

| Density | 1.397 g/cm³ |

| Flash Point | 185.2ºC |

| LogP | 3.0345 |

These properties indicate a favorable profile for drug formulation, allowing for effective delivery and bioavailability.

Comparison with Similar Compounds

Structural Analogs with Brominated Furan Carboxamide Moieties

5-Bromo-N,N-Diethylfuran-2-Carboxamide (CAS 57785-35-0)

- Key Differences: The carboxamide nitrogen is substituted with diethyl groups instead of the complex ethyl-indole-dimethylamino chain.

- Implications: Simpler structure may result in lower binding affinity to targets requiring π-π interactions (e.g., kinase inhibitors) . Higher lipophilicity due to diethyl groups compared to the dimethylamino group in the target compound.

5-Bromo-N-Methyl-1-[(1S,2S)-2-Methyl-1-(5-Oxo-4H-1,2,4-Oxadiazol-3-yl)Cyclopropyl]Indole-2-Carboxamide (Compound 6e)

- Key Differences: Retains the brominated indole core but replaces the furan carboxamide with a cyclopropyl-oxadiazole system. Methyl substitution on the carboxamide nitrogen instead of the ethyl-dimethylamino-indole chain.

- Cyclopropyl group may improve metabolic stability compared to the flexible ethyl chain in the target compound .

Analogs with Indole and Amine Substituents

2-(5-Bromo-3-Formyl-1H-Indol-1-yl)-N-(Furan-2-ylMethyl)Acetamide

- Key Differences: Substitutes the furan carboxamide with an acetamide bridge linked to a formyl-indole system. Lacks the dimethylamino group but includes a furylmethyl moiety.

- Implications: The formyl group on the indole may serve as a reactive site for further derivatization . Reduced basicity compared to the dimethylamino-containing target compound, altering solubility in acidic environments .

Ethyl 4-(Dimethylamino)Benzoate

- Key Differences: Replaces the furan carboxamide with a benzoate ester and positions the dimethylamino group on a benzene ring.

- Implications: The ester group increases hydrolytic susceptibility compared to the stable carboxamide in the target compound . Dimethylamino on a benzene ring (para position) may enhance electron-donating effects, altering redox properties .

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Key Substituents | Notable Features |

|---|---|---|---|

| Target Compound | C₁₉H₂₁BrN₃O₂ | Bromo-furan, dimethylamino, methyl-indole | High complexity, potential CNS activity |

| 5-Bromo-N,N-diethylfuran-2-carboxamide | C₉H₁₃BrNO₂ | Diethylamine, bromo-furan | Low molecular weight, high lipophilicity |

| Compound 6e (EP Application) | C₁₈H₁₈BrN₃O₂ | Bromo-indole, oxadiazole, cyclopropyl | Oxadiazole enhances polarity |

| 2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide | C₁₇H₁₄BrN₂O₃ | Formyl-indole, furylmethyl | Reactive formyl group |

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured?

Answer:

The synthesis involves multi-step reactions, typically starting with brominated indole and furan precursors. Key steps include:

- Coupling reactions : Amide bond formation between the furan-2-carboxamide and the indole-ethylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HCl) under inert atmosphere .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to verify structural integrity .

Basic: What analytical techniques are recommended for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and carbon frameworks. Key signals include the dimethylamino group (δ ~2.2–2.8 ppm) and indole aromatic protons (δ ~7.0–7.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves 3D conformation, confirming stereochemistry and intermolecular interactions .

- Mass Spectrometry : HRMS (ESI or MALDI-TOF) validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:

- Purity Reassessment : Quantify impurities via HPLC-MS. For example, residual solvents or byproducts from incomplete coupling reactions may interfere with bioassays .

- Assay Validation : Use standardized protocols (e.g., cell viability assays with positive/negative controls) to minimize variability. Replicate studies across independent labs enhance reliability .

- Structural Analog Comparison : Test derivatives (e.g., varying bromine or dimethylamino groups) to isolate structure-activity contributions .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with receptors (e.g., kinase domains). Focus on hydrogen bonding between the carboxamide group and catalytic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time, assessing entropy-driven binding .

- QSAR Modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., bromine position) with potency .

Advanced: What strategies study the compound’s structure-activity relationship (SAR)?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, alter dimethylamino to diethylamino) and test in bioassays .

- Pharmacophore Mapping : Identify critical moieties (e.g., furan ring for π-π stacking, indole for hydrophobic interactions) using software like MOE .

- Biological Profiling : Screen analogs against target panels (e.g., kinase inhibitors) to map selectivity and off-target effects .

Basic: How is compound stability assessed under different storage conditions?

Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (peak area reduction >5% indicates instability) .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) to detect photodegradation products .

- Solution Stability : Assess in buffers (pH 1–9) to identify hydrolysis-prone regions (e.g., carboxamide bond) .

Advanced: What experimental approaches determine pharmacokinetic properties?

Answer:

- In Vitro Absorption : Caco-2 cell monolayers predict intestinal permeability. Measure apparent permeability (Papp) and efflux ratios (P-gp involvement) .

- Metabolism Studies : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantify free vs. bound fractions, informing dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.